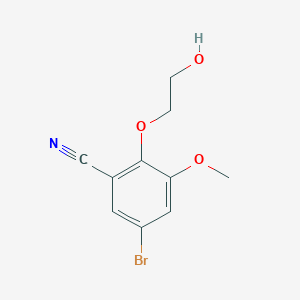
5-Bromo-2-(2-hydroxyethoxy)-3-methoxy-benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-(2-hydroxyethoxy)-3-methoxy-benzonitrile is an organic compound with the molecular formula C10H10BrNO3 This compound is characterized by the presence of a bromine atom, a hydroxyethoxy group, a methoxy group, and a benzonitrile moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(2-hydroxyethoxy)-3-methoxy-benzonitrile typically involves multiple steps. One common method includes the bromination of 2-(2-hydroxyethoxy)-3-methoxy-benzonitrile. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction mixture is stirred at a specific temperature to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the hydroxyethoxy group. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can target the nitrile group, converting it to an amine. Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: The bromine atom in the compound can participate in nucleophilic substitution reactions. Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate these reactions.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous or acidic medium.
Reduction: LiAlH4 in anhydrous ether or tetrahydrofuran (THF).
Substitution: NaOCH3 or KOtBu in methanol or dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of methoxy or tert-butyl derivatives.
科学的研究の応用
5-Bromo-2-(2-hydroxyethoxy)-3-methoxy-benzonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 5-Bromo-2-(2-hydroxyethoxy)-3-methoxy-benzonitrile depends on its interaction with molecular targets. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. For example, its potential antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membranes. The exact pathways and molecular targets are subjects of ongoing research.
類似化合物との比較
- 5-Bromo-2-(2-hydroxyethoxy)pyridin-3-ol
- 5-Bromo-2-iodopyridin-3-ol
- 5-Bromo-2-methylsulfanyl-pyrimidin-4-ol
Comparison:
- 5-Bromo-2-(2-hydroxyethoxy)-3-methoxy-benzonitrile is unique due to the presence of both a hydroxyethoxy and a methoxy group, which can influence its reactivity and biological activity.
- 5-Bromo-2-(2-hydroxyethoxy)pyridin-3-ol lacks the methoxy group, which may result in different chemical and biological properties.
- 5-Bromo-2-iodopyridin-3-ol contains an iodine atom instead of a methoxy group, potentially altering its reactivity in substitution reactions.
- 5-Bromo-2-methylsulfanyl-pyrimidin-4-ol has a methylsulfanyl group, which can affect its chemical behavior and interactions with biological targets.
特性
IUPAC Name |
5-bromo-2-(2-hydroxyethoxy)-3-methoxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO3/c1-14-9-5-8(11)4-7(6-12)10(9)15-3-2-13/h4-5,13H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXALNPONAUQQCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OCCO)C#N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














